5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)-

Catalog No.
S13214555
CAS No.
143407-72-1
M.F
C20H20ClN2NaO4S
M. Wt
442.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic a...

CAS Number

143407-72-1

Product Name

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)-

IUPAC Name

sodium;(6R,7R)-7-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C20H20ClN2NaO4S

Molecular Weight

442.9 g/mol

InChI

InChI=1S/C20H21ClN2O4S.Na/c1-11-10-28-17-14(16(24)23(17)15(11)18(25)26)22-19(27)20(7-2-3-8-20)12-5-4-6-13(21)9-12;/h4-6,9,14,17H,2-3,7-8,10H2,1H3,(H,22,27)(H,25,26);/q;+1/p-1/t14-,17-;/m1./s1

InChI Key

KXEBLVMQMCRTGP-SATBOSKTSA-M

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Cl)SC1)C(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Cl)SC1)C(=O)[O-].[Na+]

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)- is a complex organic compound classified within the cephalosporin family of antibiotics. This compound is characterized by its bicyclic structure, which includes a thiazolidine ring fused with a bicyclic system, contributing to its unique pharmacological properties. The presence of various functional groups such as carbonyl, amino, and carboxylic acid enhances its biological activity and solubility in biological systems. Its molecular formula is C23H22N2O6SC_{23}H_{22}N_{2}O_{6}S with a molecular weight of approximately 454.5 g/mol .

  • Oxidation: Hydroxyl groups can be converted into ketones or aldehydes using oxidizing agents like potassium permanganate.
  • Reduction: Ketones can be reduced to alcohols using reducing agents such as sodium borohydride.
  • Substitution: Functional groups can be replaced through nucleophilic substitution reactions, allowing for the introduction of diverse substituents.

These reactions are essential for modifying the compound to enhance its efficacy and tailor its pharmacological properties.

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid exhibits broad-spectrum antibacterial activity, primarily against Gram-positive and some Gram-negative bacteria. It works by binding to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting cell wall synthesis, which leads to bacterial lysis and death. This mechanism is similar to that of other beta-lactam antibiotics, making it valuable in treating various bacterial infections .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with 7-aminocephalosporanic acid as a core structure.
  • Reagents: Common reagents include thiazole derivatives and phenylacetyl chloride.
  • Reaction Conditions: Conditions are optimized for high yield and purity, often involving controlled temperatures and pH levels during the reaction phases.

Industrial Production Methods

In an industrial setting, the production utilizes automated reactors to ensure consistency and quality control. The process is designed to maximize yield while adhering to pharmaceutical standards.

This compound finds extensive use in the pharmaceutical industry as an antibiotic agent. It is primarily utilized in treating bacterial infections due to its effectiveness against resistant strains of bacteria. Additionally, it serves as a precursor in the synthesis of other cephalosporin derivatives, expanding its utility in medicinal chemistry .

Similar compounds include:

  • Cefacetrile: Another cephalosporin antibiotic known for its broad-spectrum activity.
  • Cefamandole: A cephalosporin with similar mechanisms but differing side-chain structures.
  • Ceftriaxone: A third-generation cephalosporin with extended spectrum against Gram-negative bacteria.

Comparison Table

CompoundSpectrum of ActivityUnique Features
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acidBroad-spectrumUnique bicyclic structure enhancing stability
CefacetrileBroad-spectrumLess effective against resistant strains
CefamandoleBroad-spectrumEffective against specific Gram-negative bacteria
CeftriaxoneExtended Gram-negativeLonger half-life and once-daily dosing

The uniqueness of 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid lies in its structural configuration and specific interactions with bacterial enzymes, providing it with distinct advantages in certain therapeutic contexts compared to other cephalosporins .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

442.0730003 g/mol

Monoisotopic Mass

442.0730003 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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